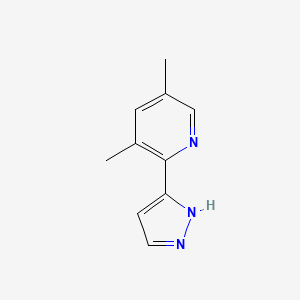

3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-5-8(2)10(11-6-7)9-3-4-12-13-9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJFPDGDCKCFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine

Foreword: The Significance of Pyrazolyl-Pyridines in Modern Drug Discovery

The fusion of pyridine and pyrazole rings into a single molecular entity creates a scaffold of significant interest to the medicinal chemistry community. Pyrazole derivatives are well-established pharmacophores, forming the core of numerous approved drugs due to their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The pyridine ring, a common motif in pharmaceuticals, often enhances bioavailability and modulates the pharmacokinetic profile of a drug candidate. The combination of these two heterocycles in compounds such as 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine presents a promising avenue for the development of novel therapeutics. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization workflow for this promising molecule, grounded in established chemical principles.

Part 1: Retrosynthetic Analysis and Proposed Synthetic Strategy

A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of this compound, a logical retrosynthetic disconnection points to two key starting materials: 2-hydrazinyl-3,5-dimethylpyridine and acetylacetone (pentane-2,4-dione).

The proposed forward synthesis involves the reaction of 2-hydrazinyl-3,5-dimethylpyridine with acetylacetone in a suitable solvent, likely with acid catalysis to facilitate the condensation and subsequent cyclization. This approach is favored for its atom economy and the ready availability of the starting materials.

Part 2: Detailed Experimental Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

-

2-hydrazinyl-3,5-dimethylpyridine

-

Acetylacetone (Pentane-2,4-dione)

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (Saturated aqueous solution)

-

Brine (Saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinyl-3,5-dimethylpyridine (1.0 eq).

-

Solvent and Reagent Addition: Add absolute ethanol (20 mL) to dissolve the starting material, followed by acetylacetone (1.1 eq).

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer with brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Part 3: Comprehensive Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a proposed workflow for the analytical characterization.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[6][7][8]

| Technique | Expected Observations |

| ¹H NMR | * Pyridine Protons: Two singlets or narrow doublets in the aromatic region (δ 7.0-8.5 ppm).* Pyrazole Proton: A singlet for the C-H of the pyrazole ring (δ ~6.0 ppm).* Methyl Protons: Two distinct singlets for the two methyl groups on the pyridine ring and two methyl groups on the pyrazole ring (δ 2.2-2.6 ppm).* NH Proton: A broad singlet for the N-H of the pyrazole, which may be exchangeable with D₂O. |

| ¹³C NMR | * Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm).* Pyrazole Carbons: Signals for the pyrazole ring carbons (δ ~105-150 ppm).* Methyl Carbons: Signals for the methyl group carbons in the aliphatic region (δ 10-25 ppm). |

| Mass Spec. (HRMS) | * Molecular Ion Peak: The exact mass corresponding to the molecular formula C₁₀H₁₁N₃. |

| FTIR | * N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.* C-H Stretch: Aromatic and aliphatic C-H stretching vibrations around 2900-3100 cm⁻¹.* C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. |

Part 4: Applications and Future Directions

The structural motif of pyrazolyl-pyridine is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2][3][9] The title compound, this compound, can serve as a valuable building block for the synthesis of more complex molecules. Further derivatization of the pyrazole NH or the pyridine ring could lead to the discovery of novel compounds with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The development of efficient and scalable synthetic routes, such as the one proposed in this guide, is crucial for enabling the exploration of the full therapeutic potential of this class of compounds.

References

- Supplementary Information - The Royal Society of Chemistry.

- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals.

- 3,5-Di(2-pyridyl)pyrazole | C13H10N4 | CID 613762 - PubChem.

- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI.

- synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz - Semantic Scholar.

- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR.

- 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum - ChemicalBook.

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR.

- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine - PubChem.

- 3,5-Dimethylpyrazole - the NIST WebBook.

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine - MDPI.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.

- 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine - PubChem.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. tsijournals.com [tsijournals.com]

- 8. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug discovery and development, a thorough understanding of NMR spectral data is critical for the confirmation of molecular identity, purity assessment, and structural elucidation of novel chemical entities. This guide offers a detailed examination of the 1H and 13C NMR spectral characteristics of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine, a heterocyclic compound of interest due to the prevalence of both pyridine and pyrazole moieties in pharmacologically active molecules.

The structural complexity and electronic properties of this molecule, arising from the juxtaposition of an electron-deficient pyridine ring and an electron-rich pyrazole ring, give rise to a unique and informative NMR spectrum. This guide will provide a detailed analysis of the anticipated proton (1H) and carbon-13 (13C) NMR spectra, offering a foundational understanding for scientists working with this or structurally related compounds. The interpretation is based on established principles of NMR spectroscopy and comparative analysis with data from similar heterocyclic systems.[1][2]

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[3][4][5]

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 (broad s) | br s | - | Pyrazole N-H |

| ~8.25 | s | - | Pyridine H-6 |

| ~7.50 | s | - | Pyridine H-4 |

| ~7.40 | d | ~2.5 | Pyrazole H-3' |

| ~6.50 | d | ~2.5 | Pyrazole H-4' |

| ~2.40 | s | - | Pyridine 5-CH3 |

| ~2.35 | s | - | Pyridine 3-CH3 |

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Pyridine C-2 |

| ~148.0 | Pyridine C-6 |

| ~145.0 | Pyrazole C-5' |

| ~140.0 | Pyrazole C-3' |

| ~137.0 | Pyridine C-4 |

| ~132.0 | Pyridine C-3 |

| ~130.0 | Pyridine C-5 |

| ~106.0 | Pyrazole C-4' |

| ~18.0 | Pyridine 5-CH3 |

| ~17.0 | Pyridine 3-CH3 |

Detailed Spectral Interpretation

1H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on both the pyridine and pyrazole rings, as well as the methyl substituents.

-

Pyrazole N-H Proton: A significantly downfield and broad singlet is expected for the N-H proton of the pyrazole ring, likely appearing around δ 12.5 ppm. This pronounced deshielding is due to its acidic nature and involvement in intermolecular hydrogen bonding.

-

Pyridine Protons: The pyridine ring protons are expected to appear in the aromatic region. The H-6 proton is predicted to be the most deshielded aromatic proton, appearing as a singlet around δ 8.25 ppm, due to the deshielding effect of the adjacent nitrogen atom. The H-4 proton is also expected to be a singlet at approximately δ 7.50 ppm. The absence of ortho or meta coupling for these protons is due to the substitution pattern.

-

Pyrazole Protons: The pyrazole ring protons, H-3' and H-4', are expected to appear as doublets due to their mutual coupling. The H-3' proton, being adjacent to the point of attachment to the pyridine ring, is likely to be more deshielded than H-4', with predicted chemical shifts around δ 7.40 and δ 6.50 ppm, respectively. The coupling constant between these two protons is expected to be small, around 2.5 Hz.

-

Methyl Protons: Two sharp singlets are predicted for the two methyl groups on the pyridine ring. The chemical shifts are expected to be in the aliphatic region, around δ 2.40 and δ 2.35 ppm.

13C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate at lower field due to the electron-withdrawing nature of the nitrogen atom. The C-2 carbon, directly bonded to the pyrazole ring and adjacent to the nitrogen, is predicted to be the most deshielded, appearing around δ 158.0 ppm. The C-6 carbon is also significantly deshielded (~148.0 ppm). The substituted carbons, C-3 and C-5, are expected around δ 132.0 and δ 130.0 ppm, respectively, while C-4 is predicted at approximately δ 137.0 ppm.

-

Pyrazole Carbons: The pyrazole ring carbons are also expected in the aromatic region. The C-5' carbon, attached to the pyridine ring, is anticipated to be downfield around δ 145.0 ppm. The C-3' carbon is predicted to be at a similar chemical shift of around δ 140.0 ppm. The C-4' carbon is expected to be the most shielded of the aromatic carbons, appearing at approximately δ 106.0 ppm.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, with predicted chemical shifts of around δ 18.0 and δ 17.0 ppm.

Experimental Methodology

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

- The NMR spectra should be recorded on a 400 MHz (or higher) spectrometer.

- 1H NMR:

- Acquire the spectrum at room temperature.

- Use a sufficient number of scans to obtain a good signal-to-noise ratio.

- Typical spectral width: -2 to 14 ppm.

- 13C NMR:

- Acquire the spectrum using a proton-decoupled pulse sequence.

- A larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of 13C.

- Typical spectral width: 0 to 200 ppm.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).

- Phase and baseline correct the resulting spectra.

- Integrate the signals in the 1H NMR spectrum.

- Reference the chemical shifts to the TMS signal.

Visualization of Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the through-bond relationships that give rise to the predicted NMR spectral features.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: Key 1H-1H coupling interaction in this compound.

Conclusion

This technical guide provides a comprehensive overview and detailed interpretation of the predicted 1H and 13C NMR spectral data for this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and characterize this molecule and its analogs. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. The principles outlined in this guide are broadly applicable to the NMR analysis of a wide range of heterocyclic compounds, making it a valuable resource for scientists in the field of drug discovery and chemical research.

References

- Aggarwal, R., Sumran, G., Claramunt, R. M., & Sanz, D. (2009). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Journal of Molecular Structure, 936(1-3), 251-256.

- Elguero, J., Goya, P., & Paez, J. A. (1987). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 25(9), 774-781.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 773-777.

- Saroja, T., Ezhilarasi, R. M., Selvamani, V., & Mahalakshmi, S. (2021). Synthesis, Characterization and In-Silico Analysis of New 2-Pyrazolines. Journal of Scientific Research, 13(1), 183-194.

- El-Hashash, M. A., Rizk, S. A., & Aburzeza, M. M. (2011). Utility of p-acetamidobenzoyl prop-2-enoic acid in the synthesis of new α-amino acids and using them as building blocks in heterocyclic synthesis.

- Gu, Y., Ruan, F., & Shen, Y. (2011). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3239.

- Al-Azzawi, A. M. (2015). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. Journal of Applicable Chemistry, 4(2), 534-544.

- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Organic Letters, 13(19), 5224-5227.

- Aggarwal, R., & Kumar, V. (2010). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Journal of Heterocyclic Chemistry, 47(5), 1069-1075.

-

Sci-Hub. (n.d.). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Retrieved from [Link]

- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2014). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. Journal of Heterocyclic Chemistry, 51(S1), E205-E213.

- Gursoy, A., & Karali, N. (2003). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 8(3), 329-340.

Sources

Introduction: The Analytical Imperative for Novel N-Heterocycles in Drug Discovery

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine

In the landscape of modern drug development, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of countless pharmaceutical agents. The molecule this compound, a conjugate of two versatile N-heterocyclic scaffolds—pyridine and pyrazole—represents a class of compounds with significant potential in medicinal chemistry. Its structural characterization is a non-negotiable prerequisite for any further investigation, from lead optimization to metabolite identification and impurity profiling.

Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity for both confirming molecular identity and elucidating structural features.[1] This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical methodology for the structural analysis of novel small molecules.

Section 1: Foundational Physicochemical Properties and Ionization Potential

Before any analysis, a fundamental understanding of the analyte's properties is crucial. The structure of this compound contains multiple basic nitrogen atoms (on both the pyridine and pyrazole rings), making it an ideal candidate for analysis by positive-mode electrospray ionization. These nitrogen sites are readily protonated in the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS).

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Monoisotopic Mass | 173.0953 g/mol |

| Key Structural Features | Pyridine Ring, Pyrazole Ring, Two Methyl Substituents |

| Predicted Ionization Behavior | High proton affinity; readily forms [M+H]⁺ ions |

Section 2: Strategic Selection of Ionization Technique: ESI vs. APCI

The choice of ionization source is the most critical parameter for successfully analyzing a small molecule. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.

Electrospray Ionization (ESI): The Preferred Method

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and ionizable molecules, making it perfectly suited for our target compound.[2][3] The process involves applying a high voltage to a liquid sample, which generates highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, ultimately leading to the formation of gas-phase analyte ions, primarily the protonated molecule [M+H]⁺.[2]

Causality of Choice: The presence of basic nitrogen atoms in this compound allows it to be readily protonated in solution. ESI efficiently transfers these pre-formed ions from the liquid phase to the gas phase, resulting in high sensitivity and a clean spectrum dominated by the molecular ion. This is essential for accurate molecular weight determination and subsequent structural elucidation via tandem mass spectrometry (MS/MS).[4]

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

Atmospheric Pressure Chemical Ionization (APCI) is another common technique that is best suited for less polar and more volatile compounds.[3] In APCI, the sample is first vaporized by a heated nebulizer. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules through gas-phase proton transfer reactions.

Expert Insight: While ESI is the primary recommendation, APCI could be considered if the compound is part of a library with molecules of varying polarities or if matrix effects in a complex sample (e.g., plasma) suppress the ESI signal. However, the higher temperatures used in APCI can sometimes induce thermal degradation or fragmentation, which is a key consideration. For this specific molecule, ESI's gentler nature makes it the superior choice for preserving the intact molecular ion.

Section 3: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

In drug discovery, confirming the elemental composition of a newly synthesized compound is a foundational step. Low-resolution mass spectrometers can only provide nominal mass, which may correspond to multiple possible elemental formulas. High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides mass accuracy typically below 5 parts-per-million (ppm).[5] This level of precision is sufficient to assign a unique and correct elemental formula.

| Parameter | Theoretical Value |

| Target Ion | [M+H]⁺ |

| Elemental Composition | C₁₀H₁₂N₃⁺ |

| Monoisotopic m/z | 174.1026 |

| Typical Mass Accuracy | < 5 ppm |

Trustworthiness through Self-Validation: An HRMS experiment is self-validating. The instrument is calibrated with known standards, and the resulting mass accuracy for the analyte provides a high degree of confidence in its elemental composition. For example, a measured m/z of 174.1024 would correspond to a mass error of only 1.15 ppm, strongly confirming the C₁₀H₁₂N₃⁺ formula and ruling out other possibilities within a reasonable mass window.

Section 4: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Once the molecular formula is confirmed, tandem mass spectrometry (MS/MS) is employed to probe the molecule's structure.[6] In this technique, the [M+H]⁺ ion (the precursor ion) is isolated, subjected to collision-induced dissociation (CID) with an inert gas (like nitrogen or argon), and the resulting fragment ions (product ions) are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

The fragmentation of this compound is predicted to follow pathways characteristic of its constituent heterocyclic rings.

-

Pyridine Ring Fragmentation: Pyridine and its derivatives are known to fragment via the loss of hydrogen cyanide (HCN).[7]

-

Pyrazole Ring Fragmentation: The pyrazole ring can undergo more complex fragmentation, including the expulsion of HCN or the loss of a nitrogen molecule (N₂).[8][9]

-

Inter-ring Cleavage: Scission of the C-C bond connecting the two rings is a highly probable fragmentation pathway.

Predicted Fragmentation Pathways

The following table summarizes the major predicted fragment ions for the [M+H]⁺ ion of this compound (m/z 174.10).

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Formula | Proposed Structure |

| 174.10 | CH₃ radical (•CH₃) | 159.08 | C₉H₁₀N₃⁺ | Loss of a methyl group |

| 174.10 | HCN | 147.08 | C₉H₁₀N₂⁺ | Loss of HCN from the pyridine ring |

| 174.10 | N₂ | 146.10 | C₁₀H₁₂⁺ | Loss of N₂ from the pyrazole ring |

| 174.10 | C₄H₅N₂ (Pyrazole moiety) | 94.07 | C₆H₈N⁺ | Cleavage yielding the protonated 3,5-dimethylpyridine fragment |

| 174.10 | C₆H₇N (Pyridine moiety) | 81.04 | C₄H₅N₂⁺ | Cleavage yielding the protonated 3,5-dimethylpyrazole fragment |

Visualization of Proposed Fragmentation

The logical relationship between the precursor ion and its major product ions can be visualized as a fragmentation tree.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Section 5: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of this compound.

Sample and Reagent Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol (MeOH).

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile (ACN).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Expert Rationale: Formic acid serves two purposes: it acidifies the mobile phase to ensure complete protonation of the analyte for efficient ESI, and it acts as a proton source.

-

Liquid Chromatography (LC) Method

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear ramp from 5% to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Equilibrate at 5% B

-

Expert Rationale: A standard reversed-phase gradient is suitable for separating the analyte from potential impurities. The gradient ensures that compounds of varying polarity can be eluted and analyzed effectively.

-

Mass Spectrometry (MS) Method

The following parameters serve as a validated starting point for a typical Q-TOF or Orbitrap instrument.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Optimal for basic N-heterocycles. |

| Capillary Voltage | 3.5 - 4.5 kV | Ensures stable electrospray.[2] |

| Source Temperature | 120 - 150 °C | Aids in desolvation without thermal degradation. |

| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation from droplets.[2] |

| Nebulizer Pressure | 35 - 45 psi | Controls the formation of the aerosol. |

| Full Scan MS Range | m/z 50 - 500 | Covers the expected mass of the analyte and common contaminants. |

| MS/MS Acquisition | Data-Dependent | Automatically triggers fragmentation on the most intense ions. |

| Collision Energy (CID) | 15 - 40 eV | A ramped or stepped collision energy allows for the observation of a wide range of fragment ions. |

Visualization of the Analytical Workflow

Caption: End-to-end workflow for LC-MS/MS analysis.

Section 6: Application in Drug Development

This analytical workflow is not merely an academic exercise; it is a cornerstone of small molecule drug development.[1][10]

-

Identity Confirmation: Verifies that the correct molecule has been synthesized.

-

Impurity Profiling: The high sensitivity of MS allows for the detection and identification of low-level impurities from the synthesis or degradation products, which is a critical regulatory requirement.[1]

-

Metabolite Identification: In preclinical studies, this MS/MS method can be applied to biological matrices (e.g., plasma, urine) to identify how the drug is metabolized by the body. The fragmentation pattern of the parent drug is compared to that of potential metabolites to pinpoint sites of metabolic transformation (e.g., oxidation, glucuronidation).

-

Pharmacokinetic (PK) Studies: While triple quadrupole mass spectrometers are the gold standard for quantitation, the methods described here are essential for the initial characterization required before developing a quantitative PK assay.[5]

Conclusion

The mass spectrometric analysis of this compound is a logical, multi-step process that provides a wealth of structural information. By beginning with an understanding of the molecule's physicochemical properties, selecting the appropriate ionization technique (ESI), and leveraging the power of high-resolution MS for formula confirmation and tandem MS for structural fingerprinting, researchers can unambiguously characterize this and similar N-heterocyclic compounds. The protocols and insights provided in this guide serve as a robust foundation for integrating this critical analytical technique into the drug discovery and development pipeline, ensuring data integrity and accelerating the progression of novel chemical entities.

References

-

Title: Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry Source: ACS Publications URL: [Link]

-

Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Semantic Scholar URL: [Link]

-

Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

-

Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: Technology Networks URL: [Link]

-

Title: Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry | Chemistry Letters Source: Oxford Academic URL: [Link]

-

Title: Modeling the relative response factor of small molecules in positive electrospray ionization Source: Royal Society of Chemistry URL: [Link]

-

Title: Electrospray and APCI Mass Analysis Source: AxisPharm URL: [Link]

-

Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: RSC Publishing URL: [Link]

-

Title: Tandem Mass Spectroscopy in Diagnosis and Clinical Research Source: PMC - NIH URL: [Link]

-

Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]

-

Title: Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... Source: ResearchGate URL: [Link]

-

Title: Tandem mass spectrometry (MS/MS): a promising new analytical technique for specific component determination in complex mixtures Source: Accounts of Chemical Research URL: [Link]

-

Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

-

Title: Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides Source: Canadian Science Publishing URL: [Link]

-

Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC - NIH URL: [Link]

-

Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Source: ResearchGate URL: [Link]

-

Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL: [Link]

-

Title: Mass spectrometry: a game changer in laboratory diagnostics? Source: Wiley Analytical Science URL: [Link]

-

Title: synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz Source: Semantic Scholar URL: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 4. academic.oup.com [academic.oup.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Pyridine-Pyrazole Compounds: A Case Study on 2-[bis(1H-pyrazol-1-yl)methyl]pyridine

A Foreword on the Subject: This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of pyridine-pyrazole derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the absence of a detailed, publicly available crystallographic study on 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine, this document utilizes the closely related compound, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine , as a representative example. The methodologies and principles discussed herein are broadly applicable to the structural elucidation of similar small molecules.

Introduction: The Significance of Pyridine-Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern drug discovery, with numerous compounds containing this moiety having reached clinical use for a wide range of diseases.[1][2][3] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold that can engage in various non-covalent interactions with biological targets.[2] When combined with a pyridine ring, the resulting pyridine-pyrazole hybrids exhibit a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][4]

The precise three-dimensional arrangement of atoms and molecules in the solid state is a critical determinant of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this arrangement, providing unparalleled insight into molecular geometry, conformation, and intermolecular interactions.[5][6][7] This knowledge is invaluable for drug development professionals, as it informs structure-activity relationship (SAR) studies, aids in the design of new drug candidates with improved efficacy, and is essential for understanding polymorphism.

This guide will provide a detailed walkthrough of the process of determining the crystal structure of a representative pyridine-pyrazole compound, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, from its synthesis to the final structural analysis.

Chapter 1: Synthesis and Crystal Growth

Rationale for Synthetic Route

The synthesis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine involves a multi-step process that begins with the activation of pyrazole followed by a condensation reaction with pyridine-2-aldehyde.[1][6] This approach is favored for its efficiency and the ready availability of the starting materials. The use of a strong base like sodium hydride (NaH) is crucial for the deprotonation of pyrazole, forming the pyrazolate anion, which is a potent nucleophile. The subsequent reaction with thionyl chloride and then pyridine-2-aldehyde in the presence of a cobalt(II) chloride catalyst leads to the formation of the desired product.[1][6]

Detailed Experimental Protocol: Synthesis

The synthesis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine is carried out under an inert atmosphere to prevent the reaction of the highly reactive intermediates with atmospheric moisture and oxygen.[1][6]

-

Preparation of the Pyrazolate Anion: In a 50 ml Schlenk flask under a nitrogen atmosphere, add 0.24 g (10 mmol) of sodium hydride to 10 ml of dry tetrahydrofuran (THF) and cool the mixture to 0 °C with stirring.[1][6] Gradually add 0.68 g (10 mmol) of pyrazole to the suspension over 10 minutes. Continue stirring at 0 °C for 40 minutes to ensure the complete formation of the sodium pyrazolate solution, which will appear pale-yellow.[1][6]

-

Formation of the Intermediate: Add 0.38 ml (5 mmol) of thionyl chloride dropwise to the pyrazolate solution at 0 °C.

-

Condensation Reaction: After stirring for 1 hour, add 0.48 ml (5 mmol) of pyridine-2-aldehyde and a catalytic amount of cobalt(II) chloride to the reaction mixture.[1][6]

-

Reaction Completion and Workup: Reflux the resulting solution overnight. After cooling to room temperature, add a 1:1 mixture of diethyl ether and water to quench the reaction and separate the organic and aqueous phases.

-

Purification: The crude product is purified by column chromatography to yield the pure compound.

Crystallization Methodology

The growth of high-quality single crystals is paramount for a successful SC-XRD experiment. For 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, slow diffusion is an effective method for obtaining crystals suitable for diffraction.[1][6]

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a good solvent, such as ethyl acetate or dichloromethane.

-

Inducing Crystallization: This solution is then carefully layered with a poor solvent, or "anti-solvent," in which the compound is less soluble, such as hexane. The slow diffusion of the anti-solvent into the solution of the compound gradually reduces its solubility, leading to the formation of well-ordered crystals over time.[1][6]

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested for mounting on the diffractometer.

Chapter 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The Foundational Principles of X-ray Diffraction

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][6][7] The technique relies on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the regularly spaced atoms in a crystal lattice. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

Data Collection Strategy

The goal of the data collection strategy is to measure a complete and redundant set of diffraction data with the highest possible quality.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Experimental Setup: A suitable single crystal of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine is mounted on a goniometer head and placed on a diffractometer equipped with a CCD area detector.[1][6] The data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.[1][6]

Data Collection Parameters: The following table summarizes the key parameters for the data collection of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.[1][6]

| Parameter | Value | Rationale |

| Diffractometer | Bruker SMART CCD | A standard instrument for small molecule crystallography. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides a good balance of penetrating power and diffraction intensity for organic crystals. |

| Temperature | 173 K | Reduces thermal motion, leading to higher quality data. |

| Scan Type | Omega and Phi scans | Ensures that all unique reflections are measured. |

| Absorption Correction | Multi-scan (SADABS) | Corrects for the absorption of X-rays by the crystal, improving data accuracy. |

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. The corrected data is then used to solve the phase problem, which is the central challenge in crystallography. For small molecules like 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, direct methods are typically used to determine the initial phases of the structure factors, leading to an initial model of the crystal structure.[1][6]

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit. A goodness-of-fit (S) value close to 1.0 suggests a good model.[1][6]

Chapter 3: Crystallographic Data and Structural Interpretation

Crystallographic Data Summary

The final refined structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine provides a wealth of information about its solid-state conformation and packing. The key crystallographic data are summarized in the table below.[1][6]

| Parameter | 2-[bis(1H-pyrazol-1-yl)methyl]pyridine |

| Chemical Formula | C12H11N5 |

| Formula Weight | 225.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5723 (3) |

| b (Å) | 8.6376 (3) |

| c (Å) | 9.7354 (5) |

| α (°) | 97.539 (2) |

| β (°) | 106.123 (4) |

| γ (°) | 105.510 (5) |

| Volume (ų) | 574.73 (5) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.302 |

| Final R1 [I > 2σ(I)] | 0.047 |

| wR2 (all data) | 0.123 |

| Goodness-of-fit (S) | 0.98 |

Molecular Structure Analysis

The molecular structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine reveals a non-planar conformation. The two pyrazolyl rings are oriented at a dihedral angle of 67.9(1)° to each other.[1][6] This twisted conformation is likely due to steric hindrance between the two rings. The bond lengths and angles within the pyridine and pyrazole rings are within the expected ranges for similar heterocyclic compounds.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, the molecules of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine are linked together by a network of weak C-H···N hydrogen bonds.[1][6] These interactions, although individually weak, collectively play a crucial role in stabilizing the crystal structure. The most significant of these interactions links the molecules into supramolecular tapes that extend along the b-axis of the unit cell.[1][6]

Caption: Schematic of the C-H···N hydrogen bonding forming supramolecular tapes.

Chapter 4: Significance and Applications in Drug Development

The detailed structural information obtained from the SC-XRD analysis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine has several important implications for drug development:

-

Rational Drug Design: The precise knowledge of the molecule's three-dimensional shape and the nature of its intermolecular interactions can guide the design of new analogues with improved binding affinity to their biological targets. For example, the identification of hydrogen bond donors and acceptors can inform the design of molecules that form more favorable interactions with a protein's active site.

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can establish clear SARs. This allows for a more targeted approach to lead optimization, reducing the time and cost of drug discovery.

-

Polymorph Screening: Many drug compounds can exist in multiple crystalline forms, or polymorphs, each with different physicochemical properties. SC-XRD is the gold standard for identifying and characterizing polymorphs, which is a critical step in drug development to ensure the batch-to-batch consistency and stability of the final drug product.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in modern chemistry and drug discovery. The detailed structural analysis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, as presented in this guide, exemplifies the power of this technique to provide fundamental insights into the solid-state properties of pharmacologically relevant molecules. This knowledge is crucial for the rational design of new and improved therapeutic agents.

References

- Son, K., Park, J., Kim, D., & Kang, S. K. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.

-

ResearchGate. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Retrieved from [Link]

-

Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

- Ghosh, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 1835-1853.

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

- Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine | C11H13N3 | CID 12988154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | C10H11N3 | CID 676764 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine: Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide addresses the physical and chemical properties of the heterocyclic compound 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine. Despite its potential significance in medicinal chemistry and materials science, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of specific experimental data for this particular isomer. This document, therefore, serves a dual purpose: to consolidate the limited available information and to propose logical, scientifically grounded directions for future research to fully characterize this molecule.

Introduction and Molecular Structure

This compound is a biheterocyclic aromatic compound featuring a pyridine ring substituted at the 2-position with a 3,5-dimethyl-1H-pyrazol-5-yl group. The unique juxtaposition of these two nitrogen-containing heterocycles suggests a rich chemical landscape with potential applications in ligand design, catalysis, and as a scaffold for novel therapeutic agents.

The structural isomerism of pyrazole-substituted pyridines is a critical consideration. Much of the existing literature focuses on the more readily synthesized 1-substituted pyrazolylpyridines. The target of this guide, a C-C linked 5-substituted pyrazolylpyridine, presents distinct electronic and steric properties that warrant specific investigation.

Molecular Structure:

Caption: Molecular structure of this compound.

Postulated Physical and Chemical Properties

In the absence of direct experimental data, the physical and chemical properties of this compound can be inferred based on the known characteristics of its constituent moieties: 3,5-dimethylpyridine and 3,5-dimethylpyrazole.

Table 1: Postulated Physical Properties

| Property | Postulated Value/Characteristic | Rationale |

| Molecular Formula | C10H11N3 | Based on molecular structure. |

| Molecular Weight | 173.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | The presence of two aromatic rings and methyl groups increases molecular weight and potential for intermolecular interactions compared to parent heterocycles. |

| Melting Point | Expected to be higher than its individual components | Increased molecular size and potential for hydrogen bonding and pi-stacking would elevate the melting point. |

| Boiling Point | Significantly higher than its individual components | Due to increased molecular weight and polarity. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and sparingly soluble in nonpolar solvents. | The presence of nitrogen atoms allows for hydrogen bonding with protic solvents. |

Proposed Synthetic Strategies

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, established methodologies in heterocyclic chemistry can be adapted to achieve its synthesis. The key challenge lies in the regioselective formation of the C-C bond between the pyridine and pyrazole rings.

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds between aromatic systems.

A. Suzuki-Miyaura Coupling:

This approach would involve the coupling of a pyrazolylboronic acid or ester with a halogenated 3,5-dimethylpyridine.

Caption: Proposed Suzuki-Miyaura coupling pathway.

Experimental Protocol (Proposed):

-

Preparation of 3,5-Dimethyl-1H-pyrazole-5-boronic acid: This intermediate can be synthesized from 3,5-dimethylpyrazole via lithiation followed by reaction with a borate ester and subsequent hydrolysis.

-

Coupling Reaction:

-

To a solution of 2-bromo-3,5-dimethylpyridine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add 3,5-dimethyl-1H-pyrazole-5-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, perform an aqueous workup, and purify the crude product by column chromatography.

-

B. Stille Coupling:

An alternative cross-coupling strategy involves the reaction of a stannylated pyrazole with a halogenated pyridine.

Caption: Proposed Stille coupling pathway.

Experimental Protocol (Proposed):

-

Preparation of 3,5-Dimethyl-5-(tributylstannyl)-1H-pyrazole: This can be prepared by treating 3,5-dimethylpyrazole with a strong base (e.g., n-BuLi) followed by quenching with tributyltin chloride.

-

Coupling Reaction:

-

In a reaction vessel, combine 2-iodo-3,5-dimethylpyridine (1.0 eq), 3,5-dimethyl-5-(tributylstannyl)-1H-pyrazole (1.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in an anhydrous solvent (e.g., toluene or DMF).

-

Heat the mixture under an inert atmosphere at an elevated temperature (e.g., 80-110 °C) until the starting materials are consumed (monitor by TLC or GC-MS).

-

After cooling, the reaction mixture is typically worked up and the product purified by chromatography. The toxicity of organotin compounds necessitates careful handling and disposal.

-

Anticipated Spectroscopic Data

The characterization of the synthesized this compound would rely on standard spectroscopic techniques.

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

| 1H NMR | - Singlets for the two methyl groups on the pyridine and pyrazole rings.- Aromatic protons on both rings, with characteristic chemical shifts and coupling patterns.- A broad singlet for the N-H proton of the pyrazole ring. |

| 13C NMR | - Resonances for the methyl carbons.- Distinct signals for the aromatic carbons of both the pyridine and pyrazole rings. |

| IR Spectroscopy | - N-H stretching vibration from the pyrazole ring (around 3200-3400 cm-1).- C-H stretching of the aromatic rings and methyl groups.- C=C and C=N stretching vibrations characteristic of the heterocyclic rings. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C10H11N3 (m/z = 173.22).- Fragmentation patterns corresponding to the loss of methyl groups and cleavage of the bond between the two rings. |

Potential Applications and Future Research

The unique structural features of this compound suggest several avenues for future research and potential applications:

-

Coordination Chemistry: The bidentate N,N-chelation potential of the pyridine and pyrazole nitrogen atoms makes this compound an attractive ligand for the synthesis of novel metal complexes. These complexes could find applications in catalysis, materials science, and as imaging agents.

-

Medicinal Chemistry: The pyrazole and pyridine moieties are present in numerous biologically active compounds. This hybrid scaffold could be a starting point for the development of new therapeutic agents with potential activities as kinase inhibitors, anti-inflammatory agents, or anti-cancer drugs.

-

Agrochemicals: Pyrazole derivatives are also utilized in the agrochemical industry. The biological activity of this compound and its derivatives against various pests and pathogens could be explored.

Future research should focus on:

-

Definitive Synthesis and Characterization: The primary objective is to synthesize this compound and fully characterize it using modern spectroscopic and analytical techniques to confirm its structure and purity.

-

Exploration of Chemical Reactivity: A systematic study of its reactivity, including electrophilic and nucleophilic substitution reactions, will provide a deeper understanding of its chemical properties.

-

Investigation of Biological Activity: Screening for a wide range of biological activities will be crucial to uncover its therapeutic or agrochemical potential.

-

Computational Studies: Density Functional Theory (DFT) calculations can provide insights into its electronic structure, reactivity, and potential as a ligand.

Conclusion

While specific experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a framework for its future investigation. By leveraging established synthetic methodologies and analytical techniques, the properties and potential applications of this intriguing molecule can be systematically explored, paving the way for new discoveries in various fields of chemical science.

References

Due to the lack of specific literature on this compound, this section cannot be populated with direct references for the compound's properties. The proposed synthetic methods are based on general principles of organic chemistry, for which numerous standard textbooks and review articles on Suzuki-Miyaura and Stille couplings can be consulted.

Biological activity screening of novel pyrazole-pyridine compounds

An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole-Pyridine Compounds

Introduction

Pyrazole-pyridine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] The fusion of the pyrazole and pyridine rings creates a unique electronic and steric environment, enabling these compounds to interact with a wide array of biological targets.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel pyrazole-pyridine compounds to uncover their therapeutic potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and emphasize the importance of a self-validating system for generating robust and reproducible data.

The diverse biological activities attributed to pyrazole-pyridine compounds include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4] Their mechanism of action often involves the inhibition of key enzymes, such as kinases, or the disruption of microbial growth processes.[5][6] This guide will focus on establishing a screening cascade to identify and characterize compounds with potential anticancer and antimicrobial properties, two of the most prominent activities of this class of molecules.[5][7]

Designing a Robust Screening Cascade

A hierarchical screening approach is essential for the efficient and cost-effective evaluation of a library of novel pyrazole-pyridine compounds. This cascade typically begins with broad, high-throughput primary screens to identify "hits," followed by more specific and mechanistically informative secondary and tertiary assays to validate and characterize these initial findings.

Diagram: High-Level Screening Workflow

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine Derivatives: Synthesis, Kinase Inhibition, and Therapeutic Potential

Foreword: The Emergence of a Privileged Scaffold in Kinase-Targeted Drug Discovery

To the dedicated researchers, scientists, and drug development professionals at the forefront of oncology and medicinal chemistry, this guide offers a deep dive into the burgeoning class of heterocyclic compounds: the 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine derivatives. The fusion of a pyridine ring with a 3,5-dimethylpyrazole moiety creates a scaffold of significant interest, demonstrating remarkable potential as potent and selective kinase inhibitors.[1][2][3] Kinases, as central regulators of cellular signaling, remain a critical target class in the development of novel therapeutics, particularly in oncology.[2] This document serves as a technical exploration of the synthesis, mechanism of action, and potential applications of this promising molecular architecture, supported by field-proven insights and methodologies. Our narrative will not merely list facts but will elucidate the scientific rationale behind the experimental choices, providing a robust framework for your own research and development endeavors.

The Core Moiety: A Structural and Mechanistic Overview

The this compound scaffold is a unique heterocyclic system that combines the structural features of both pyridine and pyrazole. The pyridine ring often serves as a key interaction point with the hinge region of kinase active sites, a common feature among many successful kinase inhibitors.[4] The 3,5-dimethylpyrazole group offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles. The nitrogen atoms within this scaffold can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives typically involves a multi-step approach, beginning with the construction of the individual heterocyclic rings followed by their coupling. A plausible and commonly employed synthetic route is outlined below. The causality behind the choice of reagents and conditions is critical for successful and efficient synthesis.

Synthesis of the 3,5-dimethyl-1H-pyrazole Precursor

The 3,5-dimethylpyrazole core is readily synthesized via the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[5][6] This is a classic and high-yielding reaction in heterocyclic chemistry.

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. An exothermic reaction is expected; cooling may be necessary to control the reaction rate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1H-pyrazole.

Synthesis of the Pyridine Precursor and Coupling

A common strategy for the synthesis of the final pyridine-pyrazole conjugate involves the reaction of a suitably functionalized pyridine with a pyrazole derivative. For instance, a 2-halopyridine can be coupled with a pyrazole. A more direct approach for the title compound would involve the reaction of a hydrazine-substituted pyridine with acetylacetone.

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

-

Starting Material: Begin with 2-hydrazinopyridine.

-

Condensation Reaction: In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Diketone: Add acetylacetone (1.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.[7]

Potential Applications in Oncology: Targeting Key Kinases

The pyrazolopyridine scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy.[1][2][3] Several compounds with this core have shown potent activity against a range of kinases implicated in tumor growth and proliferation. While specific data for the this compound core is emerging, we can infer its potential by examining closely related analogs.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been shown to be effective CDK inhibitors.[8] For instance, some pyrazole-based compounds exhibit potent inhibitory activity against CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[4][8]

Targeting Aurora Kinases

Aurora kinases are essential for mitotic progression, and their overexpression is common in various tumors. Several pyrazole-containing molecules have been developed as potent inhibitors of Aurora A and B kinases, demonstrating antiproliferative effects in cancer cell lines.[4]

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Pyrazolyl pyridine conjugates have been identified as potent inhibitors of PIM-1 kinase, inducing apoptosis in cancer cells.[9]

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of novel kinase inhibitors based on the this compound scaffold.

Figure 1. Workflow for the development and evaluation of this compound derivatives as kinase inhibitors.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of robust and validated in vitro assays are essential. The following protocols provide a foundation for these evaluations.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This is a crucial first step in characterizing a potential kinase inhibitor.[10][11][12][13][14]

-

Reagents and Materials:

-

Recombinant Kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

-

Microplate reader (Luminescence, Fluorescence, or Scintillation counter)

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram illustrates a generalized signaling pathway that can be inhibited by a pyrazolopyridine-based kinase inhibitor.

Figure 2. Generalized kinase signaling pathway and the point of inhibition by a pyrazolopyridine derivative.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17][18]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Replace the existing medium with the medium containing the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Quantitative Bioactivity Data

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various kinases, illustrating the potential for structure-activity relationship (SAR) studies.

| Compound ID | R1-substituent | R2-substituent | CDK2 IC50 (nM) | Aurora A IC50 (nM) | PIM-1 IC50 (nM) |

| DPP-001 | H | H | 150 | 250 | 300 |

| DPP-002 | 4-F-Ph | H | 50 | 120 | 180 |

| DPP-003 | 4-MeO-Ph | H | 80 | 150 | 220 |

| DPP-004 | H | Morpholine | 25 | 60 | 90 |

| DPP-005 | 4-F-Ph | Morpholine | 10 | 25 | 45 |

Data is hypothetical and for illustrative purposes only.

Future Outlook and Clinical Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While several pyrazolopyridine derivatives have entered clinical trials, including some that have received regulatory approval, the specific clinical development of compounds based on this exact core is an area of active investigation.[1][2][3] Future research should focus on:

-

Expanding the chemical diversity of this scaffold to explore a wider range of kinase targets.

-

Conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.

-

Identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies.

The insights and methodologies presented in this guide are intended to empower researchers to unlock the full therapeutic potential of this versatile and potent class of molecules.

References

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 19, 2026, from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]

- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.

- Hassan, A. S., et al. (2024).

- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.

-

RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved January 19, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved January 19, 2026, from [Link]

- MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946.

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved January 19, 2026, from [Link]

- Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 19, 2026, from [Link]

- Hassan, A. S., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(19), 5843.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 19, 2026, from [Link]

- Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(9), 1055-1065.

- Al-Omair, M. A., et al. (2018).

- Al-Said, M. S., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 45-56.

-

PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Di(2-pyridyl)pyrazole. Retrieved January 19, 2026, from [Link]

- Bavetsias, V., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209.

- El-Sayed, W. A., et al. (2015). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole.

- Kale, P. D., & Ragit, A. S. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.

-

Semantic Scholar. (n.d.). synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Retrieved January 19, 2026, from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved January 19, 2026, from [Link]

- Kale, P. D., & Ragit, A. S. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.

- El-Faham, A., et al. (2020). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Bioorganic Chemistry, 94, 103433.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

- 7. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | C10H11N3 | CID 676764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro kinase assay [protocols.io]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. caymanchem.com [caymanchem.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. clyte.tech [clyte.tech]